2-(Decylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide is a chemical compound with significant interest in medicinal chemistry due to its potential biological activities. It belongs to the class of tetrahydropyrimidines, which are known for various pharmacological properties. The compound's molecular formula is , and it has a molecular weight of approximately 258.12 g/mol. The hydroiodide form indicates that it is a salt derived from the interaction of the base with hydroiodic acid.
Source: This compound has been synthesized and studied in various research contexts, particularly in the fields of organic synthesis and medicinal chemistry. Notably, it has been sourced from chemical suppliers and research institutions focusing on novel synthetic methods and biological evaluations.
Classification: 2-(Decylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide can be classified as:
The synthesis of 2-(Decylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide can be approached through various methods. One notable method involves the Biginelli reaction, which is a well-known multi-component reaction used to synthesize dihydropyrimidines.
This compound may also be synthesized via other methods that involve modifying existing pyrimidine derivatives or through direct alkylation processes involving decylsulfanyl groups.
The molecular structure of 2-(Decylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide can be described as follows:
InChI=1S/C11H18N2S.HI/c1-3-4-5-6-7-8-12-11(13)9-10(2)14;/h4-7H2,1-3H3,(H,12,13);1H
RUXGXTKDBJMOAM-UHFFFAOYSA-N
The compound features a tetrahydropyrimidine ring structure with a methyl group and a decylthio substituent, which contributes to its unique chemical properties.
The reactivity of 2-(Decylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide can be explored through various chemical reactions:
These reactions are crucial for understanding the compound's potential applications in drug development and synthesis.
The mechanism of action for compounds like 2-(Decylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide often involves interactions at the molecular level with biological targets:
Further studies are required to elucidate the precise mechanisms involved in its biological activity.
Relevant data should be gathered through experimental studies focusing on solubility tests and stability assessments under varying conditions.
2-(Decylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide has potential applications in several scientific domains:
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3
CAS No.: 4720-09-6
CAS No.:
CAS No.: 4685-03-4